Cox-2-IN-23
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Overview
Description
Cox-2-IN-23 is a selective inhibitor of the cyclooxygenase-2 enzyme, which plays a crucial role in the inflammatory process and is implicated in various diseases, including cancer and arthritis . Cyclooxygenase-2 inhibitors are designed to reduce inflammation and pain by specifically targeting the cyclooxygenase-2 enzyme, thereby minimizing the gastrointestinal side effects associated with non-selective inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-23 typically involves the use of computer-aided drug design to identify potential inhibitors with high binding affinity to the cyclooxygenase-2 enzyme . The identified compounds are then synthesized using standard organic synthesis techniques, including the formation of key intermediates and their subsequent functionalization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cox-2-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency as a cyclooxygenase-2 inhibitor.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced pharmacological properties, such as increased selectivity for the cyclooxygenase-2 enzyme and reduced side effects .
Scientific Research Applications
Cox-2-IN-23 has a wide range of scientific research applications, including:
Mechanism of Action
Cox-2-IN-23 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The inhibition of cyclooxygenase-2 reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . The molecular targets involved include the active site of the cyclooxygenase-2 enzyme, where this compound binds and blocks its activity .
Comparison with Similar Compounds
Cox-2-IN-23 is compared with other selective cyclooxygenase-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib . While all these compounds share the common mechanism of selectively inhibiting cyclooxygenase-2, this compound is unique in its specific binding affinity and reduced side effects . Similar compounds include:
Celecoxib: A widely used cyclooxygenase-2 inhibitor with anti-inflammatory and analgesic properties.
Rofecoxib: A potent cyclooxygenase-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
This compound stands out due to its improved selectivity and reduced risk of adverse effects, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C24H25N5O3S2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
3-(butylamino)-2-phenoxy-5-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H25N5O3S2/c1-2-3-14-26-20-15-17(23-27-28-24(33)29(23)18-10-6-4-7-11-18)16-21(34(25,30)31)22(20)32-19-12-8-5-9-13-19/h4-13,15-16,26H,2-3,14H2,1H3,(H,28,33)(H2,25,30,31) |
InChI Key |
JHVVXINBKCEAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3)S(=O)(=O)N)OC4=CC=CC=C4 |
Origin of Product |
United States |
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